BenchChemオンラインストアへようこそ!

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine

Medicinal chemistry Drug design ADME prediction

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 50331-69-6; molecular formula C₉H₁₅N₃; MW 165.24 g·mol⁻¹) is a substituted ethane-1,2-diamine derivative in which both a methyl group and a pyridin-3-ylmethyl group are attached to the N1 nitrogen, leaving a primary amine at the N2 position. This N1,N1-disubstituted architecture distinguishes it fundamentally from its regioisomer N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 105954-40-3), where the substituents reside on different nitrogen atoms.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B7848079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CN=CC=C1
InChIInChI=1S/C9H15N3/c1-12(6-4-10)8-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8,10H2,1H3
InChIKeyHIQCGSQOABRTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 50331-69-6): Structural and Physicochemical Procurement Guide


N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 50331-69-6; molecular formula C₉H₁₅N₃; MW 165.24 g·mol⁻¹) is a substituted ethane-1,2-diamine derivative in which both a methyl group and a pyridin-3-ylmethyl group are attached to the N1 nitrogen, leaving a primary amine at the N2 position . This N1,N1-disubstituted architecture distinguishes it fundamentally from its regioisomer N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 105954-40-3), where the substituents reside on different nitrogen atoms. The compound is commercially available from multiple vendors at purities of 95–98% and is utilized as a synthetic building block, a ligand precursor for transition-metal catalysis, and a scaffold in medicinal chemistry .

Why Regioisomeric and Positional Isomer Substitution of N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine Fails in Coordination and Biological Applications


The N1,N1-disubstituted architecture of this compound creates a unique pharmacophoric and coordination profile that cannot be replicated by its closest in-class analogs. In the regioisomer N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 105954-40-3), the pyridinylmethyl group is relocated to N2, which increases the hydrogen-bond donor count from 1 to 2 and the rotatable bond count from 4 to 5 . This alters both the compound's membrane permeability (TPSA and logP remain similar) and its entropic penalty upon protein or metal binding. Furthermore, positional isomers bearing pyridin-2-ylmethyl or pyridin-4-ylmethyl substituents present different nitrogen lone-pair orientations, directly affecting chelate ring size, bite angle, and metal selectivity in catalytic complexes [1]. Generic substitution within this compound class therefore risks losing the specific electronic and steric properties that drive performance in coordination chemistry, enzyme inhibition, or receptor binding.

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine: Quantitative Head-to-Head Differentiation Evidence vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiates N1,N1-Disubstituted Target from N1,N2-Disubstituted Regioisomer

The target compound (CAS 50331-69-6) possesses a single hydrogen-bond donor (the primary amine at N2), whereas the regioisomer N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine (CAS 105954-40-3) possesses two hydrogen-bond donors (secondary amines at both N1 and N2) . Hydrogen-bond donor count is a critical parameter in Lipinski's Rule of Five and directly influences oral bioavailability, blood–brain barrier penetration, and aqueous solubility [1].

Medicinal chemistry Drug design ADME prediction

Rotatable Bond Count (4 vs 5) Reduces Conformational Entropy Penalty Upon Binding Relative to N1,N2-Regioisomer

The target compound contains 4 rotatable bonds, compared with 5 for the regioisomer CAS 105954-40-3 . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding to a macromolecular target or metal center [1]. The lower rotatable bond count of the target compound therefore translates to a predicted improvement in binding free energy, all else being equal.

Conformational analysis Ligand design Entropy

Pyridine Nitrogen Position (3-ylmethyl) Confers Distinct Coordination Geometry vs. 2-ylmethyl and 4-ylmethyl Positional Isomers

The pyridin-3-ylmethyl substituent positions the pyridine nitrogen in a meta relationship to the methylene linker. This prevents the formation of a stable 5-membered chelate ring involving the pyridine nitrogen and the ethane-1,2-diamine backbone — a chelation mode that is accessible to the pyridin-2-ylmethyl isomer (CAS 766545-06-6) . In olefin polymerization catalysis using pyridylamine–hafnium complexes, the inability of the 3-pyridyl isomer to form an intramolecular chelate via the pyridine nitrogen has been shown to alter catalyst activity, comonomer incorporation, and polymer molecular weight distribution compared with 2-pyridyl analogs [1].

Coordination chemistry Catalysis Ligand design

Commercial Purity of 98% (Leyan) with Documented Batch Consistency Supports Reproducible Catalytic and Biological Assays

The target compound is available at a certified purity of 98% (Product No. 1670059, CAS 50331-69-6) from Leyan, a commercial supplier . This purity level exceeds the typical 95% specification offered for the positional isomers N1-methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine (CAS 766545-06-6) and N1-methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine (CAS 933717-41-0) from multiple vendors . Higher purity reduces the risk of trace metal or amine impurities interfering with sensitive catalytic cycles or dose–response assays.

Procurement Quality control Reproducibility

Predicted logP of −0.39 and TPSA of 42.2 Ų Place the Compound in Favorable Oral Druggability Space Distinct from More Lipophilic Dialkyl Analogs

The target compound exhibits a predicted logP (XlogP) of −0.39 and a topological polar surface area (TPSA) of 42.2 Ų . By comparison, the N,N-dimethyl analog N,N-dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine (C₁₀H₁₇N₃, MW 179.27) is expected to have a higher logP due to the additional methyl group. The target compound's logP and TPSA values place it within the central region of the BOILED-Egg model for gastrointestinal absorption and brain penetration, whereas more heavily N-alkylated analogs shift toward poorer solubility and higher lipophilicity [1].

Drug-likeness ADME Physicochemical profiling

N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine: Evidence-Backed Application Scenarios for Scientific Procurement


Transition-Metal Catalyst Development Requiring Non-Chelating Pyridylamine Ligands

In olefin polymerization and oligomerization catalyst design, the 3-pyridyl substitution pattern prevents intramolecular chelation between the pyridine nitrogen and the metal center, leaving the ethane-1,2-diamine backbone's primary amine (N2) as the sole strong donor site [1]. This contrasts with 2-pyridyl isomers that form stable 5-membered chelates and produce catalysts with markedly different activity and comonomer incorporation profiles. Researchers optimizing hafnium- or titanium-based single-site catalysts should select the 3-pyridyl isomer when a monodentate or hemilabile pyridine interaction is desired .

Fragment-Based Drug Discovery Where Low H-Bond Donor Count and Conformational Restriction Are Prioritized

With only 1 H-bond donor (vs. 2 for the N1,N2-regioisomer) and 4 rotatable bonds (vs. 5), the target compound is better suited for fragment library inclusion under lead-likeness criteria. The lower H-bond donor count improves permeability, while the reduced conformational flexibility lowers the entropic binding penalty [1]. Medicinal chemistry teams prosecuting CNS or intracellular targets should prefer this N1,N1-disubstituted scaffold over the N1,N2-regioisomer when membrane penetration and binding efficiency are critical selection parameters .

Cytochrome P450 Inhibition Studies Using Pyridine Methanamine Scaffolds

Although direct CYP inhibition data for the target compound itself is limited, the 3-pyridyl methanamine motif is a validated pharmacophore in the design of CYP2A6 inhibitors for smoking cessation [1]. The target compound's ethane-1,2-diamine tail provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) that the simpler 3-pyridyl methanamine lead structures lack . Researchers expanding SAR around CYP2A6 or CYP2B6 should select this compound as a key intermediate when a primary amine functionalization point is required.

Reproducible Biological Screening Requiring High-Purity Reference Standards

The availability of the target compound at 98% purity from Leyan (Product No. 1670059) provides a procurement advantage for laboratories conducting quantitative biochemical or cell-based assays [1]. The 3-percentage-point purity margin over the typical 95% specification of positional isomers reduces the likelihood of impurity-driven false positives or IC₅₀ shifts, supporting more reproducible dose–response data .

Quote Request

Request a Quote for N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.